molecular formula C10H11Cl2NO2 B2720379 Ethyl 2-[(3,5-dichlorophenyl)amino]acetate CAS No. 501008-39-5

Ethyl 2-[(3,5-dichlorophenyl)amino]acetate

Cat. No.: B2720379
CAS No.: 501008-39-5
M. Wt: 248.1
InChI Key: OYHDHOSMXNFGDT-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,5-dichlorophenyl)amino]acetate is a chemical compound with the molecular formula C10H11Cl2NO2 and a molecular weight of 248.11 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an ethyl ester group and a dichlorophenylamino moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(3,5-dichlorophenyl)amino]acetate typically involves the reaction of 3,5-dichloroaniline with ethyl chloroacetate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amino group of 3,5-dichloroaniline attacks the carbonyl carbon of ethyl chloroacetate, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,5-dichlorophenyl)amino]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .

Scientific Research Applications

Ethyl 2-[(3,5-dichlorophenyl)amino]acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-[(3,5-dichlorophenyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, affecting signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Ethyl 2-[(3,5-dichlorophenyl)amino]acetate can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific substitution pattern and resulting chemical properties.

Properties

IUPAC Name

ethyl 2-(3,5-dichloroanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO2/c1-2-15-10(14)6-13-9-4-7(11)3-8(12)5-9/h3-5,13H,2,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHDHOSMXNFGDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC(=CC(=C1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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